

Unveiling the Toxicological Profile of 1-Phenyl-2-Nitropropene (P2NP): A Technical Overview

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Compound of Interest

Compound Name: 2-Nitropropene

Cat. No.: B1617139

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Introduction

1-Phenyl-2-nitropropene (P2NP), a crystalline solid with a distinct aromatic odor, serves as a critical intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of amphetamine and related compounds^{[1][2]}. Despite its utility, a comprehensive understanding of its toxicological properties and associated safety data is paramount for ensuring safe handling and for the risk assessment of potential impurities in drug products. This technical guide provides an in-depth summary of the currently available toxicological data for P2NP, outlines relevant experimental methodologies, and visualizes known metabolic processes. It is important to note that the toxicological properties of P2NP have not been extensively studied, and significant data gaps exist in the publicly available literature^{[1][3]}.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For P2NP, available data primarily focuses on the median lethal dose (LD50) through oral and intraperitoneal routes of administration in rodent models.

Quantitative Acute Toxicity Data

The following table summarizes the reported LD50 values for P2NP.

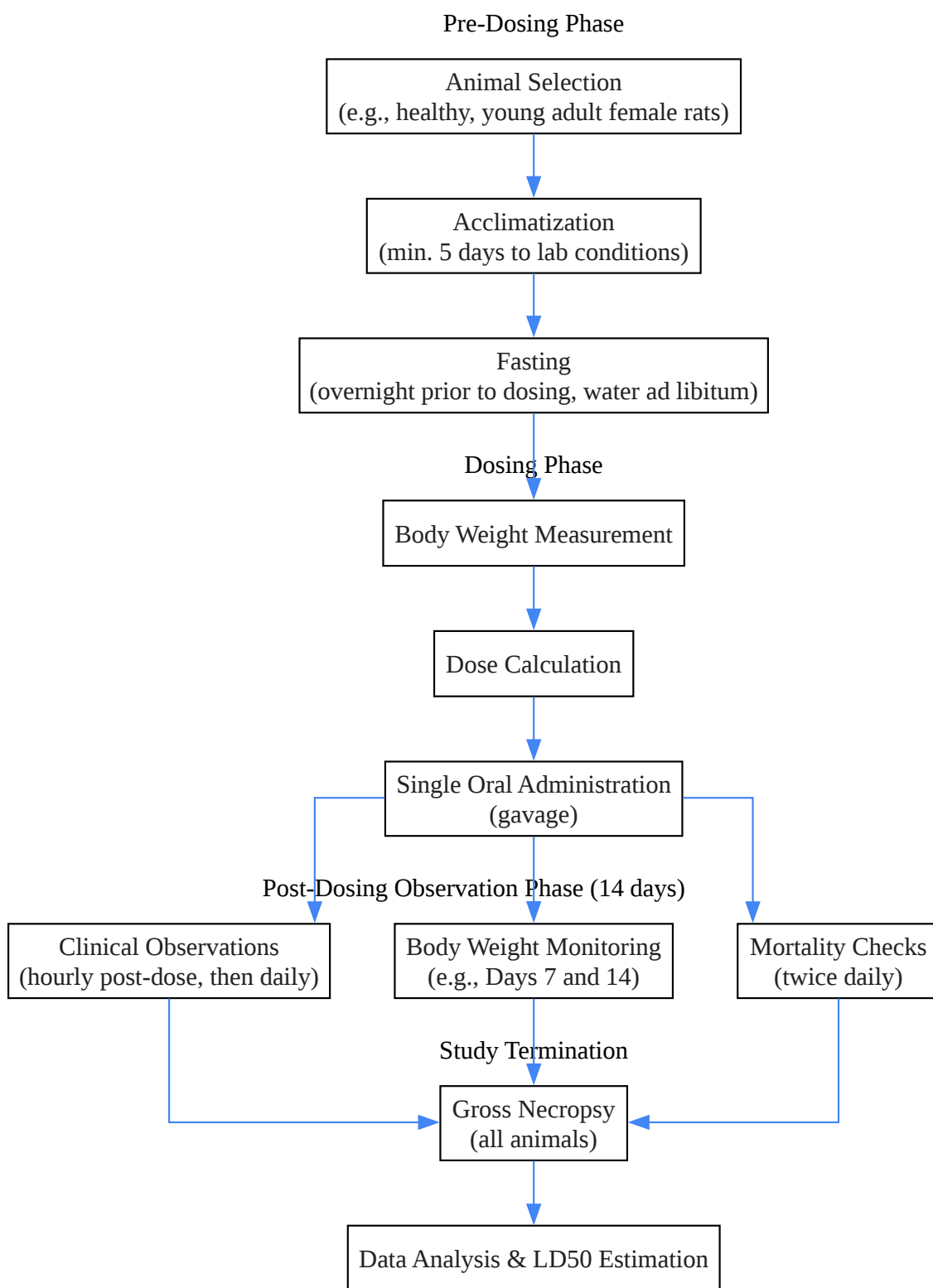
Test	Species	Route	Dose	Source
LD50	Rat	Oral	>500 mg/kg	[1] [3] [4]
LD50	Rat	Intraperitoneal	200 mg/kg	[4]
LD50	Mouse	Oral	1176 mg/kg	[1]
LD50	Mouse	Intraperitoneal	154 mg/kg	[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), P2NP is classified as harmful if swallowed[\[4\]](#)[\[5\]](#).

Experimental Protocols: Acute Oral Toxicity (General Methodology)

While specific, detailed protocols for the cited P2NP studies are not available, a generalized methodology for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method), is presented below. This method is designed to estimate the LD50 and identify signs of toxicity following a single oral dose.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)



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Caption: Generalized workflow for an acute oral toxicity study.

Irritation and Sensitization

P2NP is recognized as an irritant. Direct contact should be avoided, and appropriate personal protective equipment should be used during handling[1][3].

- Skin Irritation: Causes skin irritation[4][5].
- Eye Irritation: Causes serious eye irritation[4][5].
- Respiratory Irritation: May cause respiratory irritation[5].
- Sensitization: No sensitizing effects are known[4].

Genotoxicity and Carcinogenicity

A critical aspect of toxicological evaluation is the assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity).

Based on currently available data, P2NP is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC)[4][6]. However, it is crucial to highlight that the toxicological properties, including its genotoxic potential, have not been thoroughly investigated[1].

No studies reporting the results of specific genotoxicity assays for P2NP, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays, were identified in the public domain. Such studies are essential for a comprehensive assessment of mutagenic and clastogenic potential.

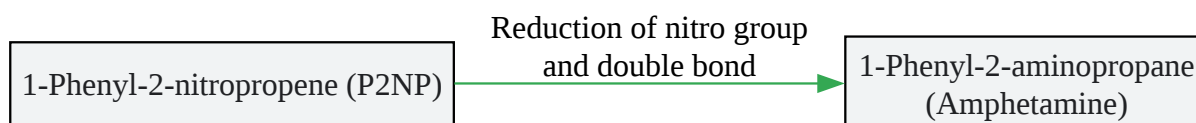
Metabolism

The metabolic fate of a compound is intrinsically linked to its toxicity. For P2NP, the primary metabolic pathway of toxicological significance discussed in the literature is its reduction to 1-phenyl-2-aminopropane (amphetamine)[2]. This biotransformation is a reduction of both the alkene double bond and the nitro group.

While the specific enzymes involved in the in vivo metabolism of P2NP in humans or animals are not well-documented in the available literature, the reduction of nitroaromatic compounds can be catalyzed by various enzymes, including NADPH:P450 oxidoreductases and other

flavoenzymes[7]. The reduction proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine.

Metabolic Pathway: Reduction of P2NP to Amphetamine



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Caption: Known metabolic reduction of P2NP to amphetamine.

Safety and Handling

Given the identified hazards, stringent safety precautions are necessary when handling P2NP.

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye contact.
- **Handling:** Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent fire caused by electrostatic discharge[8].
- **Storage:** P2NP should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C, as the compound is not very stable at higher temperatures and can degrade over time[1][3].

Conclusion and Data Gaps

The available toxicological data for 1-phenyl-**2-nitropropene** (P2NP) indicates that it is harmful upon acute oral exposure and is an irritant to the skin, eyes, and respiratory system. The primary known metabolic pathway is its reduction to amphetamine.

However, this technical overview also highlights significant gaps in the toxicological database for P2NP. There is a notable absence of publicly available data concerning:

- Inhalation and dermal toxicity (LC50, dermal LD50).
- Sub-chronic and chronic toxicity.
- Genotoxicity and mutagenicity from standardized assays (e.g., Ames test, micronucleus assay).
- Reproductive and developmental toxicity.
- Detailed metabolic studies to identify specific enzymes, intermediates, and excretion profiles.
- Mechanistic studies on its mode of toxic action.

For drug development professionals, the lack of comprehensive genotoxicity data is particularly critical. Impurities in pharmaceutical products require rigorous toxicological assessment, and in the absence of data, a conservative approach to risk characterization is often warranted. Further research is strongly recommended to address these data gaps and to allow for a more complete and scientifically robust safety assessment of P2NP.

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